molecular formula C10H15ClN2OS B12499000 3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B12499000
M. Wt: 246.76 g/mol
InChI Key: RIQYQDRXQXBQKD-UHFFFAOYSA-N
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Description

Key Observations:

  • Substituent Effects : The methyl group at thiophene-C3 in the target compound reduces steric hindrance compared to bulkier groups (e.g., trifluoromethylphenyl in ), potentially enhancing solubility.
  • Stereochemical Influence : The (3S) configuration contrasts with the (3R) stereoisomer in , which could alter binding affinities in chiral environments.
  • Salt Formation : Hydrochloride salts, as in the target compound, improve crystallinity and stability versus free bases like .

These structural variations underscore the interplay between substituent identity, stereochemistry, and physicochemical properties, guiding rational design in medicinal chemistry.

Properties

Molecular Formula

C10H15ClN2OS

Molecular Weight

246.76 g/mol

IUPAC Name

3-methyl-N-pyrrolidin-3-ylthiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C10H14N2OS.ClH/c1-7-3-5-14-9(7)10(13)12-8-2-4-11-6-8;/h3,5,8,11H,2,4,6H2,1H3,(H,12,13);1H

InChI Key

RIQYQDRXQXBQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCNC2.Cl

Origin of Product

United States

Preparation Methods

Procedure

  • Carboxylic acid preparation :
    • 3-Methylthiophene-2-carboxylic acid is synthesized via Friedel-Crafts acylation or other thiophene functionalization methods.
  • Acyl chloride formation :
    • React the carboxylic acid with oxalyl chloride (1.2–1.5 equiv) in dichloromethane (DCM) at 0°C, catalyzed by dimethylformamide (DMF).
    • Stir for 4–6 hours until the acid is fully consumed.
  • Amination :
    • Add pyrrolidin-3-amine (1.0–1.2 equiv) and triethylamine (TEA) to the acyl chloride solution.
    • Stir at room temperature for 12–24 hours.
Reagent Quantity Solvent Time Yield
Oxalyl chloride 1.5 equiv DCM 4–6 h >80%
TEA 1.2 equiv DCM 12–24 h 75–85%

Purification

  • Extract the reaction mixture with EtOAc, wash with brine, and dry over MgSO₄.
  • Purify via silica gel chromatography (hexane/EtOAc gradient).

Direct Amidation with TiCl₄

Procedure

  • Reactants :
    • 3-Methylthiophene-2-carboxylic acid and pyrrolidin-3-amine.
  • Conditions :
    • Dissolve in pyridine, add TiCl₄ (30 mol%), and heat at 85°C for 2–4 hours.
Parameter Value
Solvent Pyridine
Catalyst TiCl₄ (30 mol%)
Temperature 85°C
Reaction Time 2–4 h
Yield 56–98% (varies)

Advantages

  • Avoids hazardous acyl chloride intermediates.
  • Compatible with sterically hindered substrates.

Coupling Agent-Mediated Amidation

Procedure

  • Activation :
    • Treat the carboxylic acid with di-2-pyridyldithiocarbonate (DPDTC) in DMSO at 60°C to form a S-(2-pyridyl) thioester.
  • Amination :
    • React the thioester with pyrrolidin-3-amine in aqueous surfactant solutions (e.g., 2 wt% TPGS-750-M/H₂O).
Step Reagent Conditions Yield
Thioester formation DPDTC, DMSO 60°C, 4–6 h >90%
Amide coupling TPGS-750-M/H₂O RT, 12–24 h 80–95%

Key Insight

  • DPDTC enables one-pot reactions, reducing purification steps.

Catalytic Amidation with ZrCp₂Cl₂

Procedure

  • Reactants :
    • 3-Methylthiophene-2-carboxylic acid and pyrrolidin-3-amine.
  • Conditions :
    • Use ZrCp₂Cl₂ (5–10 mol%) in toluene at 100°C for 12 hours.
Catalyst Mol% Solvent Time Yield
ZrCp₂Cl₂ 10 Toluene 12 h 41–45%

Limitations

  • Lower yields compared to TiCl₄ or DPDTC methods.

Optimization and Challenges

Scalability

Method Scale Purity Cost
Acyl chloride High >95% Moderate
TiCl₄ Moderate 85–98% Low
DPDTC Low >90% High

Comparative Analysis of Methods

Method Key Advantage Drawback
Acyl chloride High yield, established protocol Hazardous intermediates
TiCl₄ Green, low-cost catalyst Requires pyridine solvent
DPDTC One-pot, mild conditions Expensive coupling agent

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Potential

Recent studies have indicated that compounds related to thiophene derivatives exhibit significant antitumor activity. In particular, research has shown that derivatives of thiophene can inhibit the growth of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The mechanisms of action include:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation.
  • Altering the cell cycle distribution.

For instance, one study highlighted a derivative's ability to decrease the number of viable MDA-MB-231 cells significantly while showing minimal toxicity to non-tumorigenic mammary epithelial cells (MCF-12A) .

Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of this compound. Preliminary findings suggest that it may possess properties that could be beneficial in treating neurological disorders. The pyrrolidine moiety is often associated with neuroprotective effects and modulation of neurotransmitter systems.

Case Studies

  • Antitumor Activity in TNBC Models :
    • A study evaluated the effects of various thiophene derivatives on TNBC cell lines using sulforhodamine B assays and trypan blue exclusion assays. The results demonstrated significant growth inhibition at specific concentrations, indicating the potential of these compounds as therapeutic agents against aggressive breast cancers .
  • Neuroprotective Studies :
    • Research into related compounds has suggested potential neuroprotective effects, although specific studies on 3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride are still needed to confirm these effects.

Potential Therapeutic Uses

Given its biological activity, this compound may have potential applications in:

  • Cancer Therapy : As a candidate for developing new treatments for TNBC.
  • Neurology : As a neuroprotective agent or in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between the target compound and its analogs:

Compound Name (Reference) Core Structure Substituents Amine Component Functional Group Salt Form
3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride Thiophene 3-methyl Pyrrolidin-3-yl Carboxamide HCl
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride Benzo[b]thiophene 7-chloro Quinuclidin-3-yl Carboxamide HCl
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride Thiophene None Pyrrolidin-3-yl Sulfonamide HCl
Key Observations:
  • Benzo[b]thiophene (Compound A) introduces aromaticity and planar rigidity, which may enhance binding to hydrophobic targets .
  • Substituents :

    • The 3-methyl group on the thiophene (target) is electron-donating, contrasting with the 7-chloro (electron-withdrawing) group on Compound A. This difference influences electronic properties and reactivity .
  • Functional Group :

    • Carboxamide (target, Compound A) vs. sulfonamide (Compound B): Sulfonamides are more acidic and may exhibit stronger hydrogen-bonding interactions, impacting solubility and protein binding .

Physicochemical Properties and Crystallographic Behavior

  • Polymorphism and Solvate Formation: Compound A exhibits multiple crystalline forms, including isopropanol, acetone, and dichloromethane solvates, highlighting the influence of solvent choice on crystallization . This polymorphism is critical for optimizing bioavailability and manufacturing processes. No crystallographic data are reported for the target compound, but its structural simplicity suggests fewer polymorphic forms compared to Compound A.
  • Solubility and Stability :

    • The hydrochloride salt form is common across all compounds, improving aqueous solubility. The benzo[b]thiophene in Compound A may reduce solubility relative to the target’s thiophene core .
    • The sulfonamide group in Compound B could enhance solubility in polar solvents compared to carboxamides .

Biological Activity

3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride, also known as (S)-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H15_{15}ClN2_2OS
  • Molecular Weight : 246.76 g/mol
  • CAS Number : 1354018-51-1

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. The compound has been evaluated against various Gram-positive pathogens. In a study assessing structure-dependent antimicrobial activity, compounds similar to 3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide showed effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity against multidrug-resistant strains .

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Effective against resistant strains
Enterococcus faecalis64Moderate activity

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, the compound was tested on A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity. The viability of A549 cells post-treatment was notably reduced, suggesting that the compound may interfere with cellular proliferation mechanisms.

In a comparative study with cisplatin (a standard chemotherapeutic agent), this compound exhibited promising results:

Treatment Cell Viability (%) Significance (p-value)
Control100-
Cisplatin63.4<0.05
Compound Treatment38.3<0.001

These findings indicate that the compound may possess mechanisms that induce apoptosis or inhibit cell cycle progression in cancer cells .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Modulation of Cell Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

  • A study demonstrated that thiophene-based compounds could effectively target resistant bacterial strains, showcasing their role as alternatives to conventional antibiotics.
  • In another case involving A549 cells, treatment with thiophene derivatives resulted in a significant decrease in cell viability, supporting their use as potential anticancer agents.

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